molecular formula C21H21N3O2S B2813182 N-(thiophen-2-ylmethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide CAS No. 1210320-60-7

N-(thiophen-2-ylmethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide

Cat. No. B2813182
CAS RN: 1210320-60-7
M. Wt: 379.48
InChI Key: ZCNPTWNWPWZKLN-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide, commonly known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

A novel method for the synthesis of 1,2,4-triazole-derived heterocyclic compounds, including derivatives of the compound , demonstrated significant enzyme inhibitory potentials against various enzymes. These compounds were evaluated for their enzyme inhibitory activities, highlighting their potential as bioactive molecules for future pharmaceutical applications. The study also included molecular docking studies to support the findings, indicating the promise of these derivatives as lead molecules for developing new therapeutic agents (Riaz et al., 2020).

Antitumor Activity Evaluation

Another research avenue explored the synthesis of derivatives bearing different heterocyclic ring systems, including the structure , for their potential antitumor activity. These compounds were screened in vitro against a panel of human tumor cell lines derived from nine neoplastic diseases. Some derivatives displayed considerable anticancer activity against specific cancer cell lines, underscoring the therapeutic potential of these compounds in oncology (Yurttaş, Tay, & Demirayak, 2015).

Optoelectronic Properties in Materials Science

The optoelectronic properties of thiazole-based polythiophenes were investigated, including compounds similar to the one of interest. This research focused on the synthesis and characterization of monomers for conducting polymers, which exhibited optical band gaps suitable for various applications in materials science, such as in the development of electronic and optoelectronic devices (Camurlu & Guven, 2015).

Flavoring Substance Evaluation

An evaluation of the safety and application of a flavoring substance structurally related to the compound of interest was conducted, focusing on its use in food but not beverages. This study assessed the chronic dietary exposure and found no safety concerns at the estimated level of dietary exposure, indicating its suitability as a flavoring agent (Younes et al., 2018).

Cooling Agents for Oral Applications

Research into the development of cooling agents for oral applications highlighted the activity trends of a series of phenoxyacetyl amides, including derivatives structurally related to the compound . This study showed the compounds' potential as cooling agents, with some achieving Generally Recognized As Safe (GRAS) status, indicating their applicability in consumer products (Noncovich et al., 2017).

properties

IUPAC Name

2-[4-[(2-methylphenyl)carbamoylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-15-5-2-3-7-19(15)24-21(26)23-17-10-8-16(9-11-17)13-20(25)22-14-18-6-4-12-27-18/h2-12H,13-14H2,1H3,(H,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNPTWNWPWZKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-ylmethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide

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